molecular formula C14H17N3 B8612651 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine

2-(pyrrolidin-1-ylmethyl)quinolin-6-amine

Cat. No.: B8612651
M. Wt: 227.30 g/mol
InChI Key: VJKXQVIKIJCJQZ-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-ylmethyl)quinolin-6-amine is a compound that features a quinoline ring substituted with a pyrrolidin-1-ylmethyl group at the 2-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. For example, the reaction of 2-chloroquinoline with pyrrolidine in the presence of a base such as potassium carbonate can yield the desired product . Another approach involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-ylmethyl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the DNA damage repair process . The compound’s binding to these enzymes can prevent their activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(pyrrolidin-1-ylmethyl)quinolin-6-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which combines the structural features of both pyrrolidine and quinoline rings. This unique structure contributes to its distinct biological activity and potential as a drug candidate.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-(pyrrolidin-1-ylmethyl)quinolin-6-amine

InChI

InChI=1S/C14H17N3/c15-12-4-6-14-11(9-12)3-5-13(16-14)10-17-7-1-2-8-17/h3-6,9H,1-2,7-8,10,15H2

InChI Key

VJKXQVIKIJCJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the N-[2-(1-pyrrolidinylmethyl)-6-quinolinyl]acetamide (5.53 g, 20.5 mmol) obtained in 1) of Example 7 was added concentrated hydrochloric acid (100 ml), the mixture was stirred at 110° C. for 1 hour, and the solvent was distilled off under reduced pressure. To the resulting residue was added ethyl acetate, the mixture was washed with an aqueous potassium carbonate solution and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain the titled compound (4.56 g) as a powder from ethyl acetate-hexane.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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